9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide
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Overview
Description
9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide is a heterocyclic compound that belongs to the class of triazolobenzimidazoles
Preparation Methods
The synthesis of 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 9-butyl-1,2,4-triazole with o-phenylenediamine in the presence of a sulfur source, such as hydrogen sulfide or a thiol. The reaction is usually carried out under reflux conditions in a suitable solvent, such as ethanol or acetic acid .
Chemical Reactions Analysis
9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The hydrosulfide group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide can be compared with other triazolobenzimidazole derivatives, such as:
9-benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide: This compound has a benzyl group instead of a butyl group, which can affect its biological activity and chemical reactivity.
Thiazolo[3,2-a]benzimidazoles: These compounds have a thiazole ring fused to the benzimidazole moiety, offering different chemical properties and biological activities.
The unique butyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14N4S |
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Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-butyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione |
InChI |
InChI=1S/C12H14N4S/c1-2-3-8-15-9-6-4-5-7-10(9)16-11(15)13-14-12(16)17/h4-7H,2-3,8H2,1H3,(H,14,17) |
InChI Key |
NGVWFORJRSPUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N3C1=NNC3=S |
Origin of Product |
United States |
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